molecular formula C18H25N7O4 B2760293 Ethyl 4-[2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperazine-1-carboxylate CAS No. 919019-34-4

Ethyl 4-[2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperazine-1-carboxylate

Cat. No.: B2760293
CAS No.: 919019-34-4
M. Wt: 403.443
InChI Key: KGAUXNOEGCCVPJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring an imidazole ring (a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds) as well as a piperazine ring . The imidazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, imidazole derivatives are known to show a broad range of chemical and biological properties . They have been used in the development of a variety of drugs .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Research has led to the development of novel derivatives of Ethyl 4-[2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperazine-1-carboxylate, showing significant antimicrobial and antitubercular activities. For instance, compounds synthesized from variations of this chemical structure have demonstrated considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis (MTB), presenting a promising scaffold for further studies on antimycobacterial agents (Lv et al., 2017). Similarly, another study synthesized derivatives that showed excellent antibacterial and antifungal activities, highlighting the potential of these compounds in treating microbial infections (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Neuroprotective Applications

This compound and its derivatives have also been investigated for their neuroprotective properties. A notable compound, identified for its potential in treating Alzheimer's disease, was found to inhibit acetylcholinesterase activity and exhibit neuroprotective effects against Aβ42 toxicity, suggesting a multi-target therapeutic approach for neurodegenerative diseases (Lecanu et al., 2010).

Anticancer Activity

Further, the structural analogs of this compound have been synthesized and evaluated for their anticancer activities. Research has shown that some of these compounds exhibit promising antiproliferative effects against various human cancer cell lines, making them potential candidates for anticancer therapy (Mallesha et al., 2012).

Anti-HIV Activity

Additionally, derivatives have been explored for their potential in anti-HIV therapies. New compounds with modifications to the this compound structure have been synthesized and tested for their in vitro anti-HIV activity, presenting new avenues for the development of non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Properties

IUPAC Name

ethyl 4-[2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O4/c1-4-29-18(28)23-8-5-22(6-9-23)7-10-24-12(2)11-25-13-14(19-16(24)25)21(3)17(27)20-15(13)26/h11H,4-10H2,1-3H3,(H,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAUXNOEGCCVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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